1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl-
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Overview
Description
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a cyclopentapyrimidine ring fused with an acetamide group, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl- include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-3-cyclohexyl-2,4-dioxo .
- 2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8(1H)-one .
Uniqueness
The uniqueness of 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-N,N-dimethyl-2,4-dioxo-3-phenyl- lies in its specific structural features, such as the combination of the cyclopentapyrimidine ring with the acetamide group and the presence of dimethyl and phenyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
49786-48-3 |
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Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H19N3O3/c1-18(2)15(21)11-19-14-10-6-9-13(14)16(22)20(17(19)23)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
ZLHHOGLTMQNYTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C2=C(CCC2)C(=O)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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